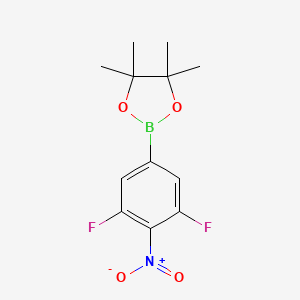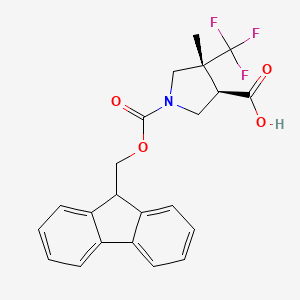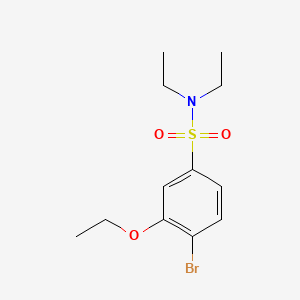
2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Difluoro-4-nitrophenyl)methanol” is a chemical compound with the CAS Number: 1123172-89-3 . It has a molecular weight of 189.12 .
Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.69 cm/s . It has a Log Po/w (iLOGP) of 1.01 .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
- Synthesis of Pinacolylboronate-Substituted Stilbenes: Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including those similar to the compound , have been synthesized. These compounds are potential intermediates for creating new materials for LCD technology and are being tested for potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Polymer Science and Organic Electronics
Precision Synthesis of Poly(3-hexylthiophene)
The compound has been utilized in Suzuki-Miyaura coupling polymerization, leading to the creation of polymers with potential applications in organic electronics (Yokozawa et al., 2011).
Chain-growth Polymerization for Synthesis of Polyfluorene
It has been involved in palladium-catalyzed polycondensation via Suzuki−Miyaura coupling, demonstrating its utility in synthesizing polyfluorene for various applications (Yokoyama et al., 2007).
Detection of Nitroaromatic Explosives
- Photoluminescent Polymers for Explosive Detection: Research has explored the use of polymers containing elements like the compound for detecting nitroaromatic explosives, crucial in security and defense sectors (Sohn et al., 2003).
Electrochemical Properties
- Electrochemical Analysis of Organoboron Compounds: This compound's structural analogs have been analyzed electrochemically, indicating potential applications in electrochemistry and materials science (Tanigawa et al., 2016).
Photoredox Systems for Catalytic Fluoromethylation
- Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds: The compound's analogs have been used in photoredox systems, demonstrating their importance in synthesizing structurally diverse organofluorine compounds (Koike & Akita, 2016).
Supramolecular Chemistry
Exploration of CH⋯F & CF⋯H Mediated Supramolecular Arrangements
The compound's structural relatives have been studied for their potential in supramolecular chemistry, particularly focusing on fluorinated compounds (Adeel et al., 2021).
Inclusion Compounds and Structural Transformations
Related compounds have been used to study structural adaptability and transformations in molecular networks, which is essential in crystal engineering and materials science (Thaimattam et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,5-difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(16(17)18)9(15)6-7/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFYYDQOMVAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2884009.png)
![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-morpholin-4-ylmethanone](/img/structure/B2884010.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2884011.png)
![[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetic acid](/img/structure/B2884012.png)
![1-[3-(Triazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2884014.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B2884017.png)





![Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2884027.png)